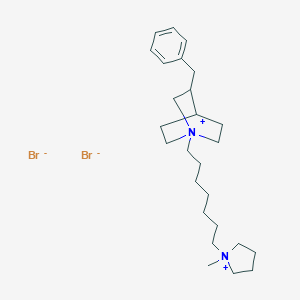
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is a chemical compound that belongs to the class of quinuclidine derivatives. It is a synthetic compound with the molecular formula C29H44Br2N2 and a molecular weight of 584.5 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. These effects are thought to be mediated by the compound's ability to inhibit acetylcholinesterase and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is its potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
Orientations Futures
There are several future directions for the research on 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to investigate its potential as a treatment for pain and inflammation. Furthermore, the toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
Méthodes De Synthèse
The synthesis of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves the reaction of quinuclidine with benzyl bromide and 7-bromoheptan-1-amine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
19748-68-6 |
|---|---|
Nom du produit |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Formule moléculaire |
C26H44Br2N2 |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
3-benzyl-1-[7-(1-methylpyrrolidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H44N2.2BrH/c1-27(17-10-11-18-27)16-8-3-2-4-9-19-28-20-14-25(15-21-28)26(23-28)22-24-12-6-5-7-13-24;;/h5-7,12-13,25-26H,2-4,8-11,14-23H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
JOBVHUJJKFSOGS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
SMILES canonique |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Synonymes |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
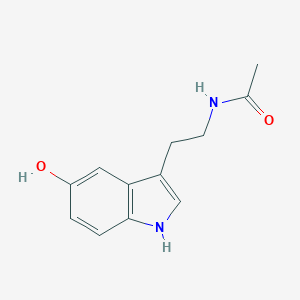
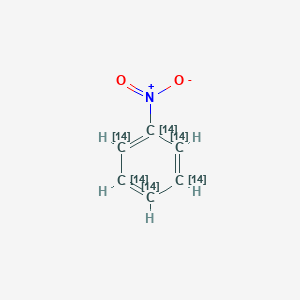
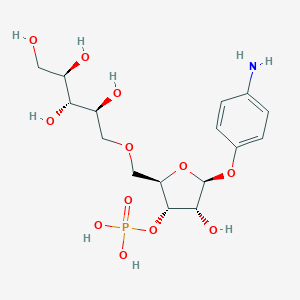
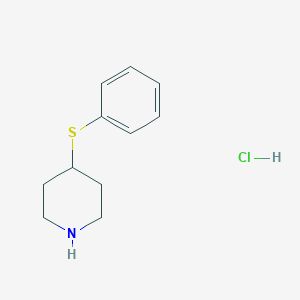
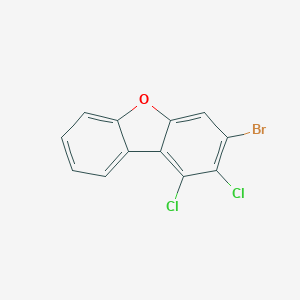
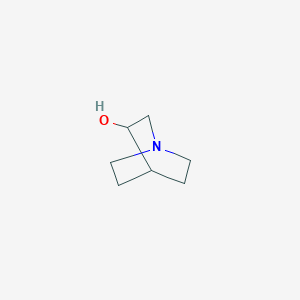
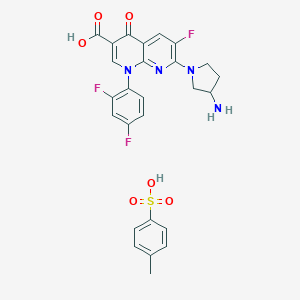
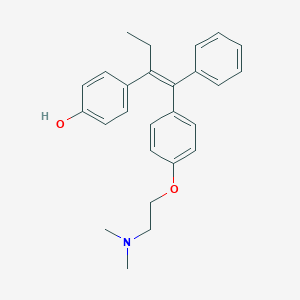
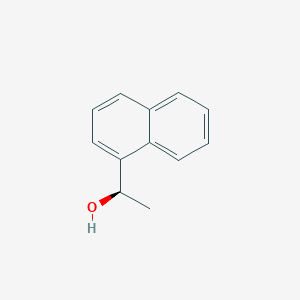
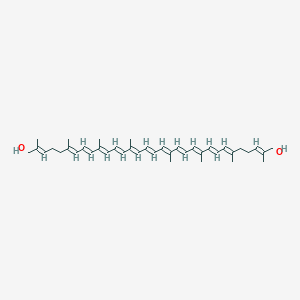
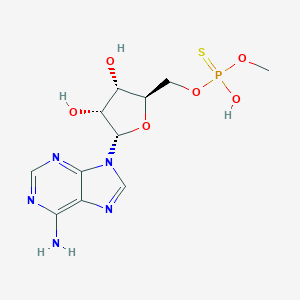
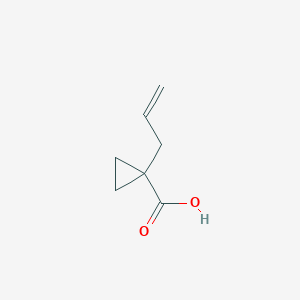
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)